![molecular formula C90H126 B13834767 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene: is a complex organic compound characterized by a benzene core substituted with six 4-(2-ethylhexyl)phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic compounds.
Substitution Reactions: The benzene core undergoes substitution reactions with 4-(2-ethylhexyl)phenyl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for high-throughput production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to different functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene has several scientific research applications, including:
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology
Biomolecular Interactions: Studied for its interactions with biological molecules, providing insights into molecular recognition processes.
Medicine
Drug Development: Explored for potential therapeutic applications due to its unique structural properties.
Industry
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: These interactions can modulate signaling pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexakis[4-bromophenyl]benzene: Similar in structure but with bromine substituents instead of 2-ethylhexyl groups.
1,2,3,4,5,6-Hexakis[4-carboxyphenyl]benzene: Contains carboxyl groups, offering different chemical properties.
Uniqueness
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene is unique due to its specific substituents, which impart distinct physical and chemical properties. These properties make it valuable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C90H126 |
|---|---|
Poids moléculaire |
1208.0 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
Clé InChI |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


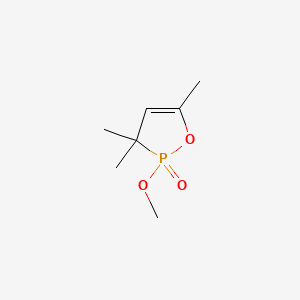

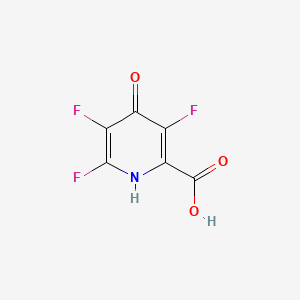
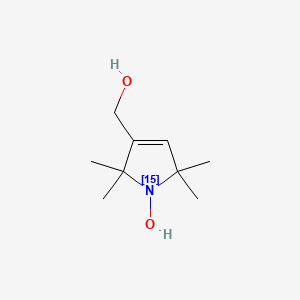
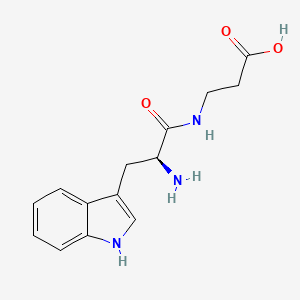
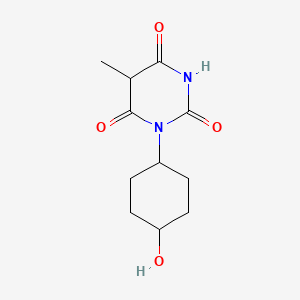
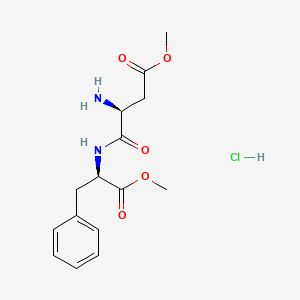


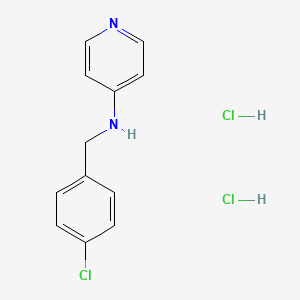
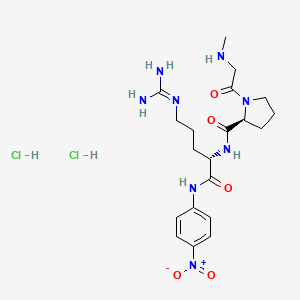
![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)

